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(3-Chlorophenyl)acetone oxime

Cat. No.: B13826319
M. Wt: 183.63 g/mol
InChI Key: REEKQPIENAUPMD-YRNVUSSQSA-N
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Description

General Characteristics and Structural Diversity of Oximes

Oximes are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen atom. numberanalytics.com Their general formula is RR'C=N−OH. wikipedia.org Depending on the nature of the 'R' groups, oximes are broadly classified into two categories: aldoximes, where at least one 'R' group is a hydrogen atom, and ketoximes, where both 'R' groups are organic side-chains. numberanalytics.comwikipedia.org This structural distinction is crucial as it influences their chemical properties and applications. numberanalytics.com

Oximes are typically colorless crystals or thick liquids and are often poorly soluble in water. wikipedia.orgnih.gov They are generally stable compounds but can be hydrolyzed back to their original aldehyde or ketone and hydroxylamine (B1172632) upon treatment with acid. numberanalytics.comvedantu.com A key feature of oximes is the potential for stereoisomerism. If the two substituents on the carbon atom are different, as is the case with aldoximes and unsymmetrical ketoximes, they can exist as two distinct geometric isomers (E/Z configuration). wikipedia.org These isomers are often stable enough to be separated using standard laboratory techniques. wikipedia.org

The structural diversity of oximes extends beyond simple alkyl and aryl derivatives to include more complex structures, such as those incorporated into steroid frameworks and sugar molecules. nih.govjuniperpublishers.com This diversity allows for a wide range of applications, from their role in plant metabolism and animal olfactory communication to their use as intermediates in major industrial processes like the synthesis of caprolactam, a precursor to Nylon-6. nih.govacs.org

Table 1: General Properties and Characteristics of Oximes

Property Description References
Functional Group Contains the C=N-OH functional group. numberanalytics.com
General Formula RR'C=N-OH. wikipedia.org
Classification Aldoximes (R=H, R'=organic group) and Ketoximes (R, R'=organic groups). numberanalytics.comwikipedia.org
Physical State Typically colorless crystalline solids or thick liquids. wikipedia.orgvedantu.com
Solubility Generally low solubility in water, but soluble in polar organic solvents. wikipedia.orgnih.govvedantu.com
Isomerism Can exhibit E/Z geometric isomerism if R ≠ R'. wikipedia.org
Spectroscopy Show characteristic IR absorption bands for O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds. wikipedia.orgvedantu.com

| Stability | Generally stable, but can undergo hydrolysis. Aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones. | numberanalytics.comwikipedia.org |

Evolution of Oxime Research in Organic Chemistry

The history of oxime chemistry began in the 19th century with their initial synthesis from the reaction of hydroxylamine with aldehydes and ketones. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org German chemist Victor Meyer and his Swiss student Alois Janny first prepared and named acetone (B3395972) oxime, the simplest ketoxime, in 1882. wikipedia.org

Since their discovery, oximes have become indispensable tools in organic chemistry. numberanalytics.com Initially, their formation as solid derivatives with characteristic melting points was a valuable method for the identification and purification of liquid aldehydes and ketones. britannica.com Over time, research revealed the versatile reactivity of the oxime functional group, establishing it as a key intermediate in the synthesis of a multitude of other compound classes, including amines, nitriles, and amides via the well-known Beckmann rearrangement. numberanalytics.comvedantu.combritannica.com

In the 20th and 21st centuries, the scope of oxime research expanded dramatically. Their application in medicinal chemistry became prominent, with oxime functionalities being incorporated into various drug candidates. nih.gov Furthermore, their utility in materials science for creating polymers and nanomaterials has been increasingly recognized. numberanalytics.comjuniperpublishers.com Modern research continues to evolve, with a focus on developing more efficient and environmentally friendly synthesis methods, such as microwave-assisted synthesis, and exploring novel applications in fields like biocatalysis and the development of dynamic materials. ontosight.ainsf.gov

Theoretical Frameworks for Understanding Oxime Reactivity

The reactivity of oximes is complex and versatile, stemming from the electronic nature of the C=N-OH group. nsf.gov Oximes possess both weakly acidic and weakly basic properties, making them amphoteric. vedantu.com They can act as nucleophiles at both the nitrogen and oxygen atoms and are susceptible to electrophilic attack. numberanalytics.comacs.org

Several key reactions define the chemical behavior of oximes:

Hydrolysis: Reversion to the parent carbonyl compound and hydroxylamine, typically under acidic conditions. vedantu.com

Beckmann Rearrangement: A classic reaction where an oxime rearranges to form an amide upon treatment with acid. vedantu.com

Reduction: Conversion to amines using various reducing agents. britannica.com

N-O Bond Fragmentation: The N-O bond can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to form highly reactive iminyl radicals. nsf.gov These radicals are valuable intermediates for synthesizing nitrogen-containing heterocycles. nsf.gov

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for understanding oxime reactivity. biointerfaceresearch.com DFT calculations are used to evaluate the geometric and electronic properties of oximes, including the analysis of frontier molecular orbitals (HOMO and LUMO). biointerfaceresearch.com The HOMO-LUMO energy gap is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and electronic transport properties. biointerfaceresearch.com Furthermore, theoretical studies can elucidate reaction mechanisms, such as the oxime-nitrone tautomerism, providing insights that are difficult to obtain through experimental means alone. mdpi.com Another area of theoretical interest is the bond dissociation enthalpy (BDE) of the O-H bond, which is crucial for understanding the formation and reactivity of oxime radicals. nih.gov

Contextualization of (3-Chlorophenyl)acetone Oxime within Ketoxime Research

This compound is a specific example of a ketoxime, a subclass of oximes derived from ketones. numberanalytics.com As a ketoxime, it possesses the core structural and reactive properties discussed previously. Its structure features a propan-2-one backbone where one methyl group is attached to a 3-chlorophenyl ring.

Table 2: Chemical Identity of this compound

Identifier Value Reference
Compound Name This compound chemsrc.com
CAS Number 319474-76-5 chemsrc.com
Molecular Formula C₉H₁₀ClNO nih.gov
Molecular Weight 183.63 g/mol nih.gov

| Class | Ketoxime | numberanalytics.com |

The presence of the 3-chlorophenyl group introduces specific electronic effects that can influence the molecule's reactivity compared to simple aliphatic or unsubstituted aryl ketoximes. Research into ketoximes is extensive, driven by their role as versatile synthetic intermediates. nih.gov For instance, ketoximes are precursors for synthesizing single-geometry diaryl or aryl alkyl oximes through reactions with arylboronic acids. researchgate.net They are also central to C-H functionalization reactions, where the oxime group can act as a directing group, although conversion back to the parent ketone can sometimes require harsh conditions. nih.gov

Given the established reactivity of ketoximes, this compound serves as a valuable building block in organic synthesis. It can be anticipated to undergo reactions typical of its class, such as the Beckmann rearrangement to yield the corresponding substituted acetanilide, reduction to form the amine, or fragmentation to generate an iminyl radical for use in constructing more complex molecular architectures. The chloro-substituent on the phenyl ring provides an additional functional handle that could be exploited in cross-coupling reactions or other transformations, further enhancing its synthetic utility within the broader field of ketoxime research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B13826319 (3-Chlorophenyl)acetone oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+

InChI Key

REEKQPIENAUPMD-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)Cl

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for (3-Chlorophenyl)acetone Oxime

The primary and most direct method for synthesizing this compound involves the reaction of its corresponding ketone precursor with hydroxylamine (B1172632) or its salt.

Synthesis from (3-Chlorophenyl)acetone and Hydroxylamine

The reaction is generally carried out in a suitable solvent, such as aqueous ethanol (B145695). orgsyn.org A base, like sodium hydroxide (B78521) or pyridine, is often added to neutralize the HCl released from hydroxylamine hydrochloride, which drives the reaction towards the product. scribd.comnumberanalytics.com

Reactants for the Synthesis of this compound

Reactant Role
(3-Chlorophenyl)acetone Carbonyl Substrate
Hydroxylamine Hydrochloride (NH₂OH·HCl) Source of Hydroxylamine
Base (e.g., Sodium Hydroxide, Pyridine) Acid Scavenger/Catalyst

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity. Several factors can be adjusted to achieve this. numberanalytics.com The reaction is often pH-dependent, with mildly acidic conditions generally favoring the reaction by protonating the carbonyl oxygen, making it more electrophilic, without excessively protonating the nucleophilic hydroxylamine. numberanalytics.comnih.gov

The choice of catalyst, reaction temperature, and reactant concentration also significantly influences the outcome. numberanalytics.com While elevated temperatures can increase the reaction rate, they might also promote the formation of side products or lead to the decomposition of the oxime, which can be thermally sensitive. numberanalytics.comresearchgate.net Purification of the final product is commonly achieved through recrystallization from a suitable solvent system, which helps in removing unreacted starting materials and byproducts. scribd.comorgsyn.org

Key Parameters for Optimizing Oxime Synthesis

Parameter Effect on Reaction General Guideline
pH Influences the rate of both nucleophilic attack and dehydration. numberanalytics.com Mildly acidic conditions (pH ~4-5) are often optimal.
Catalyst Can accelerate the rate-limiting dehydration step. numberanalytics.com Acid catalysts (e.g., HCl) or base catalysts (e.g., pyridine) can be used. numberanalytics.com
Temperature Affects reaction rate and product stability. numberanalytics.com Moderate temperatures are preferred to balance rate and prevent side reactions. researchgate.net
Concentration Impacts reaction kinetics. numberanalytics.com Higher concentrations can increase the rate but may require efficient heat management.

| Purification | Removes impurities. | Recrystallization is a common and effective method. scribd.comorgsyn.org |

General Principles of Oxime Formation and Stereochemical Control

The formation of oximes is a cornerstone reaction in organic chemistry, governed by specific mechanistic principles and offering possibilities for stereochemical control.

Condensation Reactions of Carbonyl Compounds with Hydroxylamines

The formation of an oxime is a classic example of a condensation reaction. vedantu.com The mechanism proceeds in two main stages. First, the nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group in (3-Chlorophenyl)acetone. scribd.comnih.gov This leads to the formation of a tetrahedral intermediate, often called a carbinolamine. nih.gov This step is reversible.

Diastereoselectivity and Enantioselectivity in Oxime Synthesis

Since (3-Chlorophenyl)acetone is a prochiral ketone, the resulting oxime, this compound, is chiral. Therefore, it can exist as a pair of enantiomers ((R) and (S)). The standard synthesis from achiral reagents results in a racemic mixture (an equal mixture of both enantiomers).

Achieving enantioselectivity in the synthesis of such oximes requires the use of chiral reagents or catalysts. osu.edu Asymmetric reduction of oximes is a well-studied field for producing chiral amines, highlighting the importance of stereocontrol. uc.pt Strategies for enantioselective synthesis could involve using chiral catalysts, such as those based on transition metals like rhodium or nickel complexed with chiral ligands, which can create a chiral environment and favor the formation of one enantiomer over the other. osu.educhinesechemsoc.org

Diastereoselectivity becomes a factor if the starting ketone already contains a stereocenter. In such cases, the formation of the new stereocenter at the oxime carbon can lead to two diastereomers, which typically have different physical properties and may be formed in unequal amounts. uc.ptmaynoothuniversity.ie

Isomerism in Oximes: E/Z Configuration and Interconversion

In addition to chirality, oximes derived from unsymmetrical ketones like (3-Chlorophenyl)acetone exhibit geometric isomerism due to the restricted rotation around the C=N double bond. vedantu.com This gives rise to two geometric isomers, designated as E and Z. researchgate.net For this compound, the E isomer has the hydroxyl group on the opposite side of the 3-chlorobenzyl group, while the Z isomer has it on the same side.

The synthesis of oximes often yields a mixture of both E and Z isomers. scribd.comresearchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as temperature and the specific reagents used. researchgate.net The energetic barrier for the interconversion between E and Z isomers is significantly higher than for imines, which often allows for the isolation and characterization of individual isomers. stackexchange.com This interconversion can be catalyzed by acids or even by the reagents used in the synthesis. researchgate.netresearchgate.net The relative stability of the isomers can also be a determining factor in the final product ratio, with one isomer often being thermodynamically more stable than the other. rsc.orgnih.gov

Derivatization and Functionalization of this compound and Related Structures

Cyclization Reactions Involving Oxime Moieties

The oxime functional group is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. clockss.org These reactions can be initiated by the generation of reactive intermediates such as iminyl radicals or nitrones from the oxime. d-nb.inforesearchgate.net

Examples of cyclization reactions involving oximes include:

Iminyl Radical Cyclization: O-phenyl oximes can undergo microwave-assisted reactions to form iminyl radicals, which then cyclize onto aromatic rings to produce quinolines, phenanthridines, and other fused N-heterocycles. acs.org The intramolecular cyclization of oxime radicals can lead to the formation of five-membered rings like isoxazolines. d-nb.info

Nitrile Oxide Cycloaddition: Aldoximes can be oxidized by hypervalent iodine reagents to generate nitrile oxides in situ. arkat-usa.org These can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. arkat-usa.org

Heck-Type Amination: γ,δ-Unsaturated ketone O-pentafluorobenzoyl oximes can undergo intramolecular Heck-type amination catalyzed by palladium complexes to yield substituted pyrroles. clockss.org

Phosphine-Catalyzed Cyclization: α-Nitroethylallenoates can undergo phosphine-catalyzed intramolecular cyclization to stereoselectively synthesize (Z)-furan-2(3H)-one oxime derivatives. nih.gov

Table 3: Cyclization Reactions of Oxime Derivatives

Oxime DerivativeReaction TypeProduct HeterocycleReference
O-phenyl oximesIminyl radical cyclizationQuinolines, Phenanthridines acs.org
AldoximesNitrile oxide cycloadditionIsoxazolines, Isoxazoles arkat-usa.org
γ,δ-Unsaturated ketone O-pentafluorobenzoyl oximesIntramolecular Heck-type aminationSubstituted pyrroles clockss.org
α-Nitroethylallenic estersPhosphine-catalyzed intramolecular cyclization(Z)-furan-2(3H)-one oximes nih.gov

Introduction of Other Functional Groups onto the Chlorophenyl Moiety

The chlorophenyl group of this compound can undergo various chemical modifications, allowing for the introduction of other functional groups. The chlorine atom itself can be a site for nucleophilic aromatic substitution or can be replaced through cross-coupling reactions. The aromatic ring is also susceptible to electrophilic substitution, although the chloro group is deactivating.

Methods for functionalizing the chlorophenyl moiety include:

Cross-Coupling Reactions: The chlorine atom can be substituted with aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using boronic acids.

Nucleophilic Aromatic Substitution: Under specific conditions, the chlorine atom can be displaced by nucleophiles. For example, ammonolysis with ammonia (B1221849) in THF can replace the chlorine with an amino group.

Electrophilic Aromatic Substitution: The presence of the chloro group on the phenyl ring directs incoming electrophiles primarily to the ortho and para positions relative to the chloro substituent, although the ring is deactivated towards this type of reaction. cymitquimica.comashp.org

These functionalization reactions expand the structural diversity of derivatives that can be synthesized from this compound.

Table 4: Functionalization of the Chlorophenyl Moiety

Reaction TypeReagentsFunctional Group IntroducedReference
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalystPhenyl
AmmonolysisNH3, THFAmino

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H-NMR) spectroscopy for (3-Chlorophenyl)acetone oxime is expected to reveal distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton of the oxime group. The chemical shifts (δ) and splitting patterns of these protons are highly informative.

Aromatic Protons: The four protons on the 3-chlorophenyl ring typically appear in the range of δ 7.0–7.8 ppm. Their complex splitting pattern (multiplet) is characteristic of a 1,3-disubstituted benzene (B151609) ring.

Methyl Protons: The methyl group (CH₃) adjacent to the C=N bond gives rise to a singlet signal. Its chemical shift is sensitive to the oxime's geometry. For related acetophenone (B1666503) oximes, this signal often appears around δ 2.2-2.3 ppm. ias.ac.in

Oxime Proton: The hydroxyl proton (-OH) of the oxime is a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature. In analogous oxime structures, this proton resonates far downfield, typically in the range of δ 8.5–11.3 ppm.

Crucially, ¹H-NMR can be used to differentiate between the E and Z isomers. The spatial proximity of the hydroxyl group to either the methyl or the chlorophenyl group in the different isomers leads to distinct chemical shifts for the associated protons due to anisotropic effects. For many oximes, the two geometric isomers exist as stable, individual compounds at room temperature, allowing for their distinction and characterization by NMR. mdpi.com

Table 1: Expected ¹H-NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H 7.0 - 7.8 Multiplet (m) Four protons on the 1,3-disubstituted ring.
Methyl-H (CH₃) ~ 2.2 - 2.3 Singlet (s) Chemical shift is sensitive to E/Z configuration. ias.ac.in
Oxime-OH 8.5 - 11.3 Broad Singlet (br s) Position is variable; subject to exchange.

Carbon-13 NMR (¹³C-NMR) provides a map of the carbon framework of the molecule. For this compound, the spectrum would show signals for each unique carbon atom.

Aromatic Carbons: The six carbons of the chlorophenyl ring will produce a set of signals in the aromatic region (δ 120–140 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will have a distinct chemical shift, as will the carbon attached to the oxime moiety (C-C=N).

Iminoyl Carbon (C=N): The carbon of the C=N double bond is a key diagnostic signal. In related acetone (B3395972) oxime derivatives, this carbon resonates significantly downfield, typically in the range of δ 150–165 ppm. ias.ac.in

Methyl Carbon: The methyl carbon (CH₃) signal appears in the upfield region of the spectrum, generally between δ 13–22 ppm. ias.ac.in

Like ¹H-NMR, the chemical shifts of the carbons, particularly the methyl and the ipso-carbon of the phenyl ring, are expected to differ between the E and Z isomers.

Table 2: Expected ¹³C-NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Aromatic-C 120 - 140 Multiple signals for the six carbons of the ring.
Iminoyl-C (C=N) 150 - 165 Diagnostic signal for the oxime functional group. ias.ac.in
Methyl-C (CH₃) 13 - 22 Chemical shift is sensitive to E/Z configuration. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands.

O-H Stretch: A broad and prominent absorption band in the region of 3100–3500 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the oxime, with the broadening resulting from hydrogen bonding. researchgate.net

C=N Stretch: The carbon-nitrogen double bond (C=N) of the oxime typically shows a medium-intensity absorption band around 1640–1660 cm⁻¹. ncsu.edu This distinguishes it from the precursor ketone, which would show a strong carbonyl (C=O) stretch near 1700 cm⁻¹.

Aromatic C=C and C-H Stretches: Absorptions for the aromatic ring are expected around 1450-1600 cm⁻¹ (C=C stretching) and above 3000 cm⁻¹ (C-H stretching).

C-Cl Stretch: The carbon-chlorine bond stretch usually appears in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Hydroxyl O-H stretch 3100 - 3500 (broad) researchgate.net
Imine C=N stretch 1640 - 1660 ncsu.edu
Aromatic Ring C=C stretch 1450 - 1600
Aromatic C-H C-H stretch > 3000
Chloroalkane C-Cl stretch 700 - 800

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. For this compound (C₈H₈ClNO), the molecular weight is approximately 185.64 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster at m/z 185 and 187, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).

Common fragmentation pathways for such oximes may include:

Loss of a hydroxyl radical (•OH, 17 amu).

Loss of a methyl radical (•CH₃, 15 amu).

Cleavage of the chlorophenyl group.

Rearrangements and further fragmentation of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a compound in the solid state. This technique can unambiguously establish the molecular geometry, including bond lengths, bond angles, and the specific E/Z configuration of the oxime. mdpi.com

For related oxime compounds, X-ray diffraction studies have revealed the formation of extensive intermolecular hydrogen-bonding networks. researchgate.net The hydroxyl group of the oxime often acts as a hydrogen bond donor, while the nitrogen atom can act as an acceptor, leading to the formation of dimers or infinite chain structures in the crystal lattice. researchgate.netrsc.org Such analysis would provide conclusive evidence of the preferred isomeric form of this compound in the solid state.

Elucidation of E/Z Isomerism through Spectroscopic Methods

The differentiation between the E and Z isomers of this compound is a critical aspect of its characterization. Spectroscopic methods, particularly NMR, are the primary tools for this purpose.

NMR Spectroscopy: As discussed (3.1.1), the chemical shifts of the protons (and carbons) of the methyl and phenyl groups are influenced by the orientation of the oxime's -OH group. In the Z-isomer, the -OH group is syn (on the same side) to the 3-chlorophenyl group, potentially causing deshielding of the ortho protons via the anisotropic effect or through-space interactions. Conversely, in the E-isomer, the -OH group is syn to the methyl group, influencing its chemical shift. By comparing the observed spectra with data from related compounds or through 2D NMR experiments (e.g., NOESY), the specific configuration can be assigned. mdpi.com

X-ray Crystallography: While NMR elucidates the structure in solution, X-ray crystallography provides irrefutable proof of the isomer's configuration in a single crystal. mdpi.com It is common for a mixture of isomers in solution to crystallize as a single, more stable isomer.

The combination of these techniques allows for a complete and unambiguous structural assignment, which is fundamental for any further study or application of the compound.

Reactivity and Reaction Mechanisms of Oximes

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes, which converts them into amides. wikipedia.org For ketoximes, such as (3-Chlorophenyl)acetone oxime, this rearrangement would yield an N-substituted amide. byjus.com The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgunacademy.com

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). jk-sci.com This is followed by a concerted migration of the alkyl or aryl group that is in the anti-periplanar position to the leaving group, leading to the formation of a nitrilium ion intermediate. jk-sci.comorganic-chemistry.org Subsequent attack by a water molecule and tautomerization yields the final amide product. byjus.commasterorganicchemistry.com It is important to note that the stereochemistry of the oxime dictates which group migrates; the group anti to the hydroxyl group is the one that shifts. organic-chemistry.org

A computational study on the rearrangement of acetone (B3395972) oxime in a Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride) indicated that the methyl group migrates to the nitrogen in a concerted fashion as the hydroxyl group is expelled, with the leaving group being stabilized by solvent molecules. wikipedia.org

Starting Oxime Catalyst/Reagent Product Reference
Cyclohexanone oximeSulfuric acidε-Caprolactam wikipedia.org
Acetophenone (B1666503) oximep-Tosyl imidazole (B134444) / Oxalic acidAcetanilide acs.org
Acetone oximeAcetic acid, HCl, Acetic anhydrideN-methylacetamide wikipedia.org
Cyclododecanone oximeCyanuric chloride, Zinc chlorideLaurolactam wikipedia.orgunacademy.com

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond in oximes is susceptible to nucleophilic attack, although it is generally less electrophilic than the corresponding carbonyl group in aldehydes and ketones. bham.ac.uk The reactivity can be influenced by the nature of the substituents on the carbon and the reaction conditions.

The mechanism of nucleophilic addition to an oxime typically involves the attack of a nucleophile on the carbon atom of the C=N bond. nih.gov In some cases, the reaction may be preceded by the tautomerization of the oxime to its nitrone form, which can then react with nucleophiles. researchgate.netrsc.org For instance, the reaction of oximes with electron-poor alkenes can proceed via a formal Michael addition. rsc.org

A study on the nucleophilicity of various oximes through their addition to a nitrilium closo-decaborate cluster revealed a stepwise mechanism. researchgate.netacs.org This involves the formation of an intermediate complex, followed by proton migration to yield the final addition product. researchgate.netacs.org The reactivity was found to vary significantly depending on the oxime's structure, with ketoximes being less reactive than amidoximes. researchgate.netacs.org

Oxime Type Electrophile Product Type Reference
KetoximesNitrilium closo-decaborate cluster2-Iminium closo-decaborates researchgate.netacs.org
Arylamidoximes1,2-Diaza-1,3-dienesO-Alkylated oximes rsc.org
O-benzylformaldoximePyranos-1-yl radicalAdduct radical libretexts.org

Role as Photoacid Generators in Advanced Materials Chemistry

Oxime derivatives, particularly oxime sulfonates, have gained prominence as photoacid generators (PAGs) in advanced materials, such as photoresists used in microlithography. jst.go.jpresearchgate.net PAGs are compounds that generate a strong acid upon exposure to light. jst.go.jp This generated acid can then catalyze chemical reactions in a polymer matrix, leading to changes in solubility that are essential for creating patterned structures. jst.go.jp

The mechanism of acid generation from oxime sulfonates involves the photochemical cleavage of the N-O bond upon irradiation. researchgate.net This fragmentation leads to the formation of various radical and ionic species, which ultimately result in the generation of a sulfonic acid. researchgate.net The efficiency and photosensitivity of these PAGs can be tuned by modifying the structure of the oxime and the sulfonate group. jst.go.jpspiedigitallibrary.org Research has shown that both oxime esters and oxime sulfonates can function as PAGs, and their performance can be evaluated by measuring the quantum yield of acid generation. researchgate.netacs.org Interestingly, oxime sulfonates can also generate acid when activated by mechanical force, a property that could be useful in the development of stress-responsive materials. nih.gov

Oxime Derivative Application Generated Acid Reference
Oxime sulfonatesPhotoresists for microlithographySulfonic acid jst.go.jpresearchgate.net
Adamantyl oxime estersDUV photoresistsPerfluoroalkylsulfonic acid researchgate.net
2-[2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-(nonafluorobutylsulfonyloxyimino)-heptyl]-fluorene (DNHF)ArF photoresistsNonafluoric acid spiedigitallibrary.org

Mechanisms of Oxidation and Reduction Reactions

Oximes can undergo both oxidation and reduction, leading to different classes of compounds. The specific outcome depends on the reagents and reaction conditions employed.

Oxidation of Oximes: The oxidation of oximes can regenerate the parent carbonyl compound (ketone or aldehyde), a process known as deoximation. asianpubs.org This is a useful transformation, especially when the oxime is used as a protecting group for a carbonyl function. asianpubs.org Various oxidizing agents, including cerium(IV) ammonium (B1175870) nitrate (B79036) and quinolinium fluorochromate, have been used for this purpose. asianpubs.orgcdnsciencepub.com The mechanism of oxidation by cerium(IV) is proposed to involve a one-electron oxidation to form an iminoxy radical, followed by a second one-electron oxidation and subsequent steps to yield the carbonyl compound and nitrous oxide. cdnsciencepub.com In other cases, oxidation can lead to the formation of nitrile oxides from aldoximes, which can then undergo further reactions like 1,3-dipolar cycloadditions. lucp.net

Reduction of Oximes: The reduction of oximes is a valuable method for the synthesis of primary amines. jove.comaakash.ac.in This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H2/Pd-C), metal hydrides (e.g., LiAlH4), or dissolving metal reductions (e.g., Na/ethanol). jove.comgoogle.com The reduction of an oxime to an amine is a two-step process. acs.org Recent mechanistic studies suggest that the reaction proceeds through an imine intermediate rather than a hydroxylamine (B1172632) intermediate. acs.org The first step involves the reduction of the C=NOH group to a C=NH group (imine), which is then further reduced to the primary amine. acs.org

Reaction Type Starting Oxime Reagent Product Reference
Oxidation (Deoximation)Cyclohexanone oximeCeric ammonium nitrateCyclohexanone cdnsciencepub.com
Oxidation3,5-Dimethyl-2,6-diarylpiperidin-4-one oximesQuinolinium fluorochromateCorresponding ketones asianpubs.org
ReductionAliphatic/Aromatic oximesCatalytic hydrogenation (e.g., H2/Pd-C)Primary amines jove.com
ReductionAliphatic/Aromatic oximesLithium aluminum hydride (LiAlH4)Primary amines jove.com

Ligand Properties and Metal Complexation

Oximes are effective ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. bohrium.com They can coordinate to a wide range of transition metals, forming stable metal complexes. bohrium.comat.ua The ability of oxime-based ligands to stabilize unusual oxidation states of metals, such as Ni(III) and Cu(III), has been a subject of interest. xavier.eduxavier.edu

Oxime Ligand Metal Ion Resulting Complex Key Feature/Application Reference
Acetophenone oximeCu(II)[Cu(acetophenone oxime)xCl2]Characterized by UV-Vis spectroscopy xavier.eduxavier.edu
2-Chloro-acetophenone oxime derived tri-oxime ligand (TRIPHOX)Ni(II)[Ni(TRIPHOX)Cl2]Stabilization of Ni(III) oxidation state xavier.eduxavier.edu
Various oximesPt(II)[Pt(R2C=NOH)4]Cl2Study of coordination geometry at.ua

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net For (3-Chlorophenyl)acetone oxime, DFT calculations are employed to optimize its molecular geometry and to predict a range of electronic properties. These calculations are typically performed using basis sets like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netacs.org

The electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For chlorophenyl-containing compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the oxime group. isres.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the electronegative oxygen and nitrogen atoms of the oxime group, along with the chlorine atom on the phenyl ring, create regions of negative electrostatic potential, indicating likely sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group represents a region of positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties for a Representative Phenyl-Oxime Derivative (Note: Data is representative of a typical phenyl-oxime derivative calculated using DFT methods, as specific values for this compound are not publicly available.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity
Electronegativity (χ)3.85 eVMeasure of electron attraction researchgate.net
Chemical Hardness (η)2.65 eVResistance to charge transfer

Molecular Mechanics Simulations for Conformational Analysis and Isomer Stability

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. nih.gov Molecular mechanics simulations and DFT calculations are used to analyze the conformational landscape and determine the relative stability of these isomers. umich.edu

These studies reveal that the (E)-isomer is generally more stable than the (Z)-isomer. The stability difference arises from steric interactions between the substituents on the oxime carbon and the hydroxyl group on the nitrogen. In the (Z)-isomer, the bulkier chlorophenyl group is on the same side as the hydroxyl group, leading to increased steric strain. Variable-temperature NMR studies on similar oximes have confirmed the predominance of the E-isomer at equilibrium. DFT calculations can quantify this energy difference, which is typically in the range of a few kcal/mol.

Conformational analysis also investigates the rotation around the single bonds, such as the bond connecting the phenyl ring to the acetone (B3395972) moiety. The calculations identify low-energy conformations and the rotational barriers between them, providing insight into the molecule's flexibility.

Table 2: Relative Stability of (E) and (Z) Isomers for a Substituted Acetophenone (B1666503) Oxime (Note: This table illustrates typical findings from conformational analysis studies on related compounds.)

IsomerRelative Energy (kcal/mol)Population at Equilibrium (%)Key Feature
(E)-isomer0.00>95%Lower steric hindrance
(Z)-isomer+4.2<5%Steric clash between phenyl and hydroxyl groups

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or subsequent transformations. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. acs.org

A common synthesis route for oximes is the reaction of a ketone (in this case, (3-chlorophenyl)acetone) with hydroxylamine (B1172632). nih.gov Reaction pathway modeling can elucidate the steps of this condensation reaction, including the initial nucleophilic attack of hydroxylamine on the carbonyl carbon and the subsequent dehydration step. DFT calculations can determine the geometry of the transition states and the energy barriers for each step, providing a detailed understanding of the reaction kinetics. acs.orgnih.gov

Furthermore, the reactivity of the oxime itself can be modeled. For instance, the Beckmann rearrangement, a classic reaction of oximes, can be studied computationally to predict which group will migrate, based on the stability of the transition state. umich.edu Computational analysis of related reactions indicates that both electronic and steric factors of the migrating groups influence the reaction pathway. dergipark.org.tr

Table 3: Example of Calculated Activation Energies for a Modeled Reaction Step (Note: The data represents a hypothetical reaction step for an oxime, illustrating the output of transition state analysis.)

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
Nucleophilic Attack0.0+15.215.2
Dehydration-5.8+20.526.3

In Silico Prediction of Molecular Interactions and Binding Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein. nih.gov For this compound, docking studies can be performed to explore its potential interactions with various enzymes or receptors, providing insights into possible biological activities. researchgate.net

The oxime functional group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). nih.govmdpi.com Docking simulations often show the oxime moiety forming crucial hydrogen bonds with amino acid residues like glutamic acid, lysine, or asparagine in a protein's binding pocket. mdpi.com

The (3-chlorophenyl) group contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the stability of the ligand-protein complex. nih.gov

Table 4: Representative Molecular Docking Results for Oxime Derivatives Against a Hypothetical Protein Target (Note: Binding affinities are illustrative and depend on the specific protein target and docking software used.)

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-7.8H-bond with Glu73, Hydrophobic interaction with Phe104
Phenylacetone oxime (unsubstituted)-7.2H-bond with Glu73, Hydrophobic interaction with Phe104
(4-Chlorophenyl)acetone oxime-7.9H-bond with Glu73, Halogen bond with Ser70
Acetone oxime-5.1H-bond with Glu73

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. For this compound and its analogs, QSAR models can be developed to understand how variations in their structure affect a specific chemical property or non-clinical biological activity. umich.eduacs.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., atomic charges, dipole moment), and hydrophobic (e.g., LogP) properties. acs.org

Statistical methods, such as multiple linear regression, are then used to build an equation that relates a selection of these descriptors to the observed activity. A robust QSAR model can provide mechanistic insights into which molecular properties are most important for the activity . For example, a QSAR study might reveal that the activity is positively correlated with the hydrophobicity of the phenyl substituent and negatively correlated with its steric bulk, guiding the design of new analogs with potentially enhanced properties. acs.org

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassSpecific Descriptor ExampleProperty Measured
ElectronicDipole MomentPolarity and charge distribution
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability
StericMolecular VolumeSize and shape of the molecule
StericSterimol ParametersSteric bulk of substituents
HydrophobicLogP (Partition Coefficient)Lipophilicity/hydrophobicity
TopologicalWiener IndexMolecular branching and size

Applications in Organic Synthesis and As Chemical Intermediates

Precursor in the Synthesis of Complex Organic Molecules

Oximes and their derivatives are recognized as valuable precursors for synthesizing bioactive nitrogen-containing scaffolds. researchgate.net They are frequently employed in organic chemistry due to their accessibility, stability, and high reactivity. acs.org The oxime group can be readily introduced into organic molecules through the reaction of a ketone or aldehyde with hydroxylamine (B1172632). nih.gov This functional group provides a site for further chemical modifications, making oximes like (3-chlorophenyl)acetone oxime useful starting materials for constructing more intricate molecular architectures. researchgate.netacs.org For instance, the related compound N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione is a key starting material for creating N-alkoxy derivatives, which are precursors to oxygen-centered radicals used in the synthesis of alkaloids like muscarine. orgsyn.org

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, and this compound plays a role as an intermediate in the formation of several important heterocyclic systems. mdpi.com Oximes are versatile building blocks for the preparation of various five-, six-, and seven-membered heterocyclic compounds. clockss.org

This compound is implicated in the synthesis of thiazole (B1198619) derivatives. For example, a derivative, 3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1-acetone oxime, has been synthesized and identified for its potential applications. patsnap.com The synthesis of thiazole rings can be achieved through various methods, including one-pot procedures starting from α-active methylene (B1212753) ketones. A new series of thiazole derivatives possessing urea, thiourea (B124793), and selenourea (B1239437) functionalities were synthesized from (2-Amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone. researchgate.net The development of N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones (CPTTORs) highlights the utility of chlorophenyl-containing thiazole structures as stable precursors for generating oxygen radicals under mild conditions. orgsyn.org

The compound is also a precursor for thiadiazole derivatives. Specifically, it is involved in the synthesis of 1,3,4-thiadiazole (B1197879) compounds. For example, 1-(3-Chlorophenyl)-3-(5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-yl) thiourea has been synthesized from nopol-derived 2-amino-1,3,4-thiadiazole (B1665364) and 3-chlorophenyl isothiocyanate. mdpi.com The 1,3,4-thiadiazole ring is a five-membered heterocyclic system known for its unique physicochemical properties, making it a valuable scaffold in medicinal chemistry. nih.govresearchgate.net

Table 1: Synthesis of Heterocyclic Compounds from this compound and related precursors

Heterocycle Precursor/Intermediate Synthetic Approach Reference
Thiazole Derivatives 3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1-acetone oxime Synthesis from thioformamide (B92385) and 1-(3-chloro-4-methylphenyl) cyclopropanol patsnap.com
Thiazole Derivatives (2-Amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone Nucleophilic addition with isocyanates/isothiocyanates researchgate.net
1,3,4-Thiadiazole Derivatives 1-(3-Chlorophenyl)-3-(5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-yl) thiourea Nucleophilic addition of 5-nopyl-2-amino-1,3,4-thiadiazole with 3-chlorophenyl isothiocyanate mdpi.com
1,3,4-Oxadiazole (B1194373) Derivatives 5-(3-chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (B5527101) Cyclocondensation of amidoximes with acyl chlorides google.com
1,3,4-Oxadiazole Derivatives 2-(Benzylsulfanyl)-5-(2'-Amino-3'-chlorophenyl)-1,3,4-oxadiazole Multi-step synthesis starting from aminobenzoic acids msptm.org

This compound serves as a building block for 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) derivatives. The synthesis of 5-(3-chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is an example of such an application. google.com The 1,2,4-oxadiazole ring is a key motif in drug discovery. mdpi.com Syntheses often involve the cyclocondensation of O-acylamidoximes or one-pot reactions of amidoximes with various carboxyl derivatives. mdpi.com For instance, 2,5-disubstituted-1,3,4-oxadiazole derivatives, including those with a chlorophenyl group, have been synthesized and characterized. msptm.orgnih.gov

Intermediate for Specific Chemical Transformations

Beyond its role as a precursor, this compound functions as an intermediate in specific chemical reactions. Oximes can undergo various transformations, including hydrolysis back to the corresponding ketone. For example, a mixture of phenyl-acetone and its oxime can be converted to phenyl-acetone through a trans-oximation reaction with aqueous formaldehyde. google.com Oximes can also be involved in reactions like the Beckmann rearrangement or reduction to amines, although specific examples for this compound in these transformations are not detailed in the provided context. The reactivity of the oxime group allows for its conversion into other functional groups, expanding its synthetic utility. researchgate.net

Utilization in Catalysis and Ligand Design

The coordination chemistry of oximes and their derivatives is an area of significant interest. mdpi.com The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making them potential ligands in catalysis. acs.orgmdpi.com For example, 2-aroylthienothiazoles, which can be synthesized from oximes, have been shown to act as [N, O] chelate ligands, forming complexes with metals like copper(II). acs.org While direct applications of this compound in catalysis are not extensively documented in the provided sources, the broader class of oximes shows potential in this field. The related compound, acetone (B3395972) O-(4-chlorophenylsulphonyl)oxime, has been used as an amination agent in copper-catalyzed reactions. dergipark.org.tr This suggests that derivatives of this compound could potentially be developed for similar catalytic applications.

Mechanistic Studies of Biological Activity Strictly in Vitro, Non Clinical

Enzyme Reactivation and Inhibition Mechanisms (e.g., Acetylcholinesterase Reactivation)

(3-Chlorophenyl)acetone oxime belongs to the broader class of oxime compounds, which are recognized for their role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. nih.govjcu.cznih.govmdpi.com Organophosphorus agents cause toxicity by binding to the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine. jcu.cz Oxime reactivators, possessing a nucleophilic oxime group, can displace the organophosphate from the enzyme's active site, thereby restoring its function. jcu.czresearchgate.net The efficacy of this reactivation is dependent on the specific chemical structures of both the organophosphate inhibitor and the oxime reactivator. mdpi.com

The general mechanism of AChE reactivation by oximes involves the nucleophilic attack of the oximate anion on the phosphorus atom of the inhibited enzyme. jcu.cz For an oxime to be an effective reactivator, it should have a pKa value that allows for a significant concentration of the active oximate form at physiological pH. researchgate.net Furthermore, the structure of the reactivator should allow it to bind with affinity to the active site of the inhibited AChE. jcu.cz For instance, the presence of a quaternary nitrogen group at an appropriate distance from the oxime group can enhance binding to the anionic site of the enzyme. jcu.czgoogle.com

It is also important to note that the process of "aging," a dealkylation of the phosphorylated enzyme, can render the inhibited AChE resistant to reactivation by oximes. jcu.cznih.gov Therefore, the timing of oxime administration is a critical factor.

Molecular Interactions with Specific Biochemical Pathways in Model Systems

The molecular interactions of oxime derivatives, including this compound, are not limited to cholinesterase reactivation. The oxime moiety, with its hydrogen bond donor and acceptor capabilities, can interact with various biological targets. nih.govmdpi.com This allows for a different mode of interaction with receptor binding sites compared to their corresponding carbonyl compounds. nih.govmdpi.com

In vitro studies on various oxime derivatives have revealed interactions with several biochemical pathways:

Kinase Inhibition: Many oximes act as kinase inhibitors, targeting enzymes such as c-Jun N-terminal kinase (JNK), phosphatidylinositol 3-kinase (PI3K), and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govmdpi.com Molecular modeling suggests that the oxime group can form hydrogen bonds with key amino acid residues in the active sites of these kinases. nih.gov For example, the oxime group of one compound was found to form two strong hydrogen bonds with Lys55 and Glu73 of JNK1. nih.gov

Nitric Oxide Generation: Some oximes have the ability to generate nitric oxide, a signaling molecule involved in numerous physiological processes. nih.govmdpi.com

Enzyme Inhibition: Besides cholinesterases, oximes have been shown to inhibit other enzymes like lipoxygenase 5, human neutrophil elastase, and proteinase 3. nih.govmdpi.com

While direct studies on this compound's interaction with these specific pathways are not detailed, the known activities of structurally related compounds provide a basis for predicting its potential molecular interactions. The presence of the chlorophenyl group can influence its lipophilicity and electronic properties, which in turn can affect its binding affinity to various biological targets.

In Vitro Antiparasitic Activity Mechanisms (e.g., against Leishmania amazonensis, Trypanosoma cruzi)

Acrylonitrile (B1666552) derivatives, a class of compounds that can be related to the structural features of this compound, have demonstrated in vitro activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. nih.gov The mechanism of action for some of these compounds involves the induction of programmed cell death in the parasites. nih.gov

Studies on acrylonitrile derivatives have shown that they can induce the following events in L. amazonensis and T. cruzi:

Chromatin Condensation: A hallmark of apoptosis. nih.gov

Accumulation of Reactive Oxygen Species (ROS): This leads to oxidative stress, which can damage cellular components. nih.gov

Alteration of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key event in the apoptotic pathway. nih.gov

For instance, two novel synthetic acrylonitriles showed good selectivity indexes against both parasites, with one compound being particularly effective against the amastigote form of T. cruzi. nih.gov While specific data for this compound is not available, the activity of related compounds suggests a potential mechanism of action involving the induction of apoptosis in these parasites. Other studies have also reported the anti-leishmanial activity of various compounds against L. amazonensis promastigotes and amastigotes. scielo.br

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Oxime derivatives have been reported to possess a broad spectrum of antimicrobial and antifungal activities. researchgate.netmdpi.comresearchgate.net The carbamoyloximino moiety, which is structurally related to this compound, is found in compounds active against Staphylococcus aureus and Chaetomium globosum. scienceopen.comnih.gov The proposed mechanism for some of these compounds involves the chelation of metal ions within the bacterial enzymes, thereby disrupting their function. nih.gov

A study on new 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes, which share a similar functional group, demonstrated antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungal strain Candida albicans. nih.govmdpi.com These compounds were also found to inhibit the ability of these microorganisms to form biofilms. nih.govmdpi.com

The antifungal mechanism of some azole-containing oxime esters is believed to be similar to that of other azole antifungals, which involves the inhibition of cytochrome P450-dependent sterol 14α-demethylase. mdpi.com This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

The structure of the oxime derivative plays a significant role in its antimicrobial activity. For example, in a series of O-benzyl oxime ethers, the O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde (B42452) oxime was found to be the most active against Rhizoctonia solani. mdpi.com

Studies on Cellular Responses and Pathways in Isolated Cell Lines (e.g., cytotoxicity in animal cells, focusing on mechanistic understanding)

In vitro studies on isolated cell lines have been crucial in elucidating the cytotoxic effects and underlying mechanisms of various oxime derivatives. For example, SYA014, a homopiperazine-oxime analog of haloperidol, has demonstrated anticancer properties in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. mdpi.com

The mechanistic studies of SYA014 revealed that it induces cytotoxicity by:

Interfering with cell proliferation.

Affecting cell survival pathways.

Inhibiting metastasis.

Inducing apoptosis. mdpi.com

The cytotoxic activity of some oxime derivatives has been shown to be selective towards cancer cells. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with an oxime moiety exhibited potent cytotoxicity against A549 lung cancer cells while showing relatively low cytotoxicity against non-cancerous HEK293 cells. mdpi.com The presence of the oxime group was found to significantly enhance the antiproliferative activity. mdpi.com

The mechanism of cell death induced by some antimicrobial oxime derivatives in human cell lines has been investigated. For example, in HCT8 cells, certain active compounds were found to induce apoptosis, as indicated by the binding of Annexin V to phosphatidylserine (B164497) on the outer membrane of the cells. scienceopen.com

Elucidation of Structure-Activity Correlations in Insecticidal Compounds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its insecticidal activity. For oxime derivatives, SAR studies have provided valuable insights for the design of more potent and selective insecticides. researchgate.net

Key structural features that influence the insecticidal activity of oxime derivatives include:

The nature of the substituent on the phenyl ring: Halogen substituents, such as the chloro group in this compound, have been shown to have complex effects on activity. acs.org The position of the substituent (ortho, meta, or para) can also significantly impact potency. acs.org

The nature of the group attached to the oxime oxygen: In a series of phenylpyrazole oxime ether derivatives, modifications to the side arm attached to the oxime oxygen led to variations in insecticidal activity. acs.org

For example, in a study of 4-thiazolidinones as inhibitors of acetylcholinesterase in mosquitoes, the substitution pattern on the phenyl ring was found to be a primary determinant of selectivity. acs.org Interestingly, a direct correlation between in vitro AChE1 inhibition and in vivo insecticidal efficacy is not always observed, highlighting the importance of other factors such as metabolism and penetration. acs.org

Q & A

Basic Synthesis and Purification

Q: What is a validated laboratory-scale synthesis route for (3-chlorophenyl)acetone oxime? A: A common approach involves condensing 3-chlorophenylacetone with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH or KOH in ethanol/water) to form the oxime. Key steps include:

  • Reagent ratios: Optimize molar ratios (e.g., 1:1.2 ketone:hydroxylamine) to minimize unreacted starting material.
  • Temperature control: Maintain 60–80°C for 4–6 hours to ensure complete conversion .
  • Purification: Recrystallize the crude product using ethanol or acetone to achieve ≥95% purity. Monitor by TLC or HPLC.

Analytical Characterization

Q: What analytical techniques are critical for confirming the structure and purity of this compound? A: Combine spectroscopic and chromatographic methods:

  • NMR: ¹H/¹³C NMR to verify oxime (-NOH) and aromatic proton environments.
  • FT-IR: Confirm C=N stretch (~1600 cm⁻¹) and N-O stretch (~930 cm⁻¹).
  • HPLC-MS: Quantify purity and detect trace impurities (e.g., unreacted ketone) .
  • Melting point: Compare observed values (e.g., 61–63°C) with literature to assess crystallinity .

Advanced Reaction Mechanisms

Q: How do computational models explain the intramolecular reactivity of this compound? A: DFT studies (e.g., using the PBE0 functional with defZ-TZVPP basis sets) reveal:

  • Cyclization barriers: Activation energy for oxime transfer steps (e.g., ~25–30 kcal/mol).
  • Solvent effects: Polar solvents stabilize intermediates via hydrogen bonding, altering reaction pathways .
  • Steric effects: The 3-chlorophenyl group may hinder rotational conformers, favoring specific transition states .

Biological Activity Profiling

Q: What methodologies are used to evaluate the biological potential of this compound? A:

  • Antimicrobial assays: Disk diffusion or microbroth dilution against S. aureus or E. coli to determine MIC values.
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Target interaction studies: Molecular docking with enzymes (e.g., tyrosine kinases) to predict binding affinities .

Toxicity and Safety Assessment

Q: How should researchers address the lack of toxicity data for this compound? A: Implement tiered testing:

  • Acute toxicity: Follow OECD 423 guidelines using rodent models (oral/dermal exposure).
  • Ecotoxicology: Daphnia magna or algae growth inhibition tests (OECD 201/202) to assess aquatic toxicity .
  • Handling precautions: Use PPE (gloves, goggles) and work in fume hoods, as analogs like acetone oxime show dermal/eye irritation .

Comparative Reactivity with Analogues

Q: How does the 3-chlorophenyl group influence reactivity compared to simpler oximes (e.g., acetone oxime)? A:

Property Acetone Oxime This compound
Solubility High in polar solvents Reduced due to hydrophobic Cl-substituent
Electrophilicity ModerateEnhanced (Cl group activates C=N)
Thermal Stability Stable ≤100°CDecomposes at lower temps (~80°C)

Solvent Effects on Reactivity

Q: How do solvent choices impact the synthesis and stability of this compound? A:

  • Polar aprotic solvents (DMF, DMSO): Accelerate oxime formation but may promote hydrolysis.
  • Hydroalcoholic mixtures: Balance solubility and reaction rate; ethanol/water (3:1) is optimal .
  • Storage: Use anhydrous conditions (e.g., over molecular sieves) to prevent acid-catalyzed degradation .

Stability Under Acidic/Basic Conditions

Q: What degradation pathways occur when this compound is exposed to acidic/basic environments? A:

  • Acidic hydrolysis: Cleavage of the oxime to regenerate 3-chlorophenylacetone and hydroxylamine .
  • Basic conditions: Potential Cl⁻ elimination, forming reactive intermediates (e.g., nitriles) .
  • Mitigation: Neutralize reaction mixtures promptly and store at pH 6–8 .

Computational vs. Experimental Data Gaps

Q: How can researchers resolve discrepancies between predicted and observed reaction outcomes? A:

  • Benchmarking: Validate DFT models against experimental kinetics (e.g., Arrhenius plots).
  • Isotope labeling: Use ¹⁵N-hydroxylamine to trace oxime transfer pathways .
  • In-situ monitoring: Raman spectroscopy to detect transient intermediates .

Role in Heterocyclic Synthesis

Q: How is this compound utilized in synthesizing nitrogen-containing heterocycles? A:

  • Cyclocondensation: React with α,β-unsaturated carbonyls to form isoxazoles (e.g., under Claisen conditions) .
  • Rearrangement reactions: Beckmann rearrangement to amides using H₂SO₄ or PCl₅ .
  • Cross-coupling: Suzuki-Miyaura reactions to introduce aryl groups at the oxime nitrogen .

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